molecular formula C24H21N5O B2910474 N-[(4-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866843-89-2

N-[(4-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2910474
CAS No.: 866843-89-2
M. Wt: 395.466
InChI Key: UNJMYVDISLRJPI-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes a 4-methoxybenzylamine substituent at the 5-position and a 3-methylphenyl group at the 3-position of the triazole ring. The methoxy and methyl substituents likely influence its electronic properties, solubility, and binding interactions with biological targets.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O/c1-16-6-5-7-18(14-16)22-24-26-23(25-15-17-10-12-19(30-2)13-11-17)20-8-3-4-9-21(20)29(24)28-27-22/h3-14H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJMYVDISLRJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves a multi-step process. One common method starts with the preparation of the triazoloquinazoline core, which is achieved through the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins, thereby disrupting biological pathways essential for the survival of pathogens. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its efficacy against various bacterial and viral strains .

Comparison with Similar Compounds

7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

  • Substituents :
    • 7-position: Chloro group (electron-withdrawing).
    • 3-position: Phenylsulfonyl group (electron-withdrawing, enhances stability).
    • 5-position: 4-Isopropylphenylamine (hydrophobic substituent).
  • The isopropyl group may improve lipophilicity compared to the methoxybenzyl group in the target compound .

3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

  • Substituents :
    • 3-position: Benzenesulfonyl (similar to ’s phenylsulfonyl).
    • 5-position: 4-Ethoxyphenylamine (moderate hydrophobicity).
  • Key Differences :
    • Ethoxy group offers intermediate polarity between methoxy and isopropyl, balancing solubility and membrane permeability.
    • Sulfonyl groups may confer metabolic resistance compared to methyl or methoxy substituents .

N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

  • Substituents :
    • 5-position: Diethoxyphenethylamine (bulky, electron-rich).
    • 3-position: 4-Methylphenyl (similar to the target’s 3-methylphenyl).
  • Key Differences :
    • The diethoxy-phenethyl chain may enhance blood-brain barrier penetration, relevant for CNS-targeting anticonvulsants.
    • Methylphenyl at the 3-position aligns with the target compound, suggesting shared synthetic routes .

Non-Triazoloquinazoline Heterocycles with Overlapping Features

Quinazoline-Thiazole Hybrids (e.g., 4-[4-(4-Methoxyphenyl)-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine)

  • Structure : Combines quinazoline with thiazole and morpholine moieties.
  • Comparison :
    • Thiazole rings introduce additional hydrogen-bonding sites.
    • Morpholine improves aqueous solubility, contrasting with the triazoloquinazoline core’s lipophilicity .

Pyrazoline-Quinazoline Derivatives

  • Structure : Features a pyrazoline ring fused to quinazoline.
  • Comparison: Pyrazoline’s conformational flexibility may enhance binding to flexible enzyme pockets.

Data Table: Structural and Functional Comparison

Compound Name Core Structure 3-Position Substituent 5-Position Substituent Key Functional Groups Inferred Properties
Target Compound Triazoloquinazoline 3-Methylphenyl N-(4-Methoxybenzyl) Methoxy, Methyl Moderate lipophilicity
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)-triazoloquinazolin-5-amine Triazoloquinazoline Phenylsulfonyl N-(4-Isopropylphenyl) Chloro, Sulfonyl High metabolic stability
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-triazoloquinazolin-5-amine Triazoloquinazoline Benzenesulfonyl N-(4-Ethoxyphenyl) Ethoxy, Sulfonyl Balanced solubility
Quinazoline-Thiazole Hybrid () Quinazoline-Thiazole Thiazole-linked morpholine N/A Morpholine, Thiazole Enhanced solubility

Biological Activity

N-[(4-Methoxyphenyl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Triazole ring : A five-membered ring containing three nitrogen atoms.
  • Quinazoline moiety : A bicyclic structure known for various biological activities.
  • Methoxy and methyl substituents : These groups are believed to enhance the compound's lipophilicity and biological interactions.

Anticancer Properties

Recent studies have indicated that derivatives of quinazoline and triazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound AHepG26.29
Compound BHCT-1162.44
This compoundMCF-7TBD

In a comparative study, the compound demonstrated significant cytotoxicity against MCF-7 cells (breast cancer) with an IC50 value yet to be determined (TBD). The presence of the methoxy group is hypothesized to enhance the interaction with DNA and improve binding affinity due to increased lipophilicity.

The proposed mechanism of action for this compound involves:

  • Intercalation with DNA : The triazole and quinazoline structures allow the compound to intercalate between DNA base pairs, disrupting replication.
  • Inhibition of Topoisomerases : Similar compounds have been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair.

Case Studies

A notable case study involved the synthesis and evaluation of various quinazoline derivatives where this compound was included. The study reported enhanced cytotoxicity correlated with specific structural modifications:

  • Modification of Amino Groups : The introduction of bulky amino substituents reduced cytotoxic activity.
  • Hydrophobic Interactions : The presence of hydrophobic groups improved cellular permeability and interaction with lipid membranes.

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